Benzyl-(1H-indol-7-ylmethyl)amine

Description

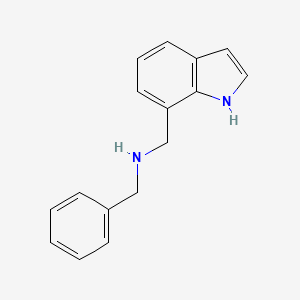

Benzyl-(1H-indol-7-ylmethyl)amine is a secondary amine comprising a benzyl group attached to a nitrogen atom that is further connected to a 1H-indol-7-ylmethyl substituent. The indole moiety, a bicyclic heterocycle with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at the 7-position in this compound.

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

N-(1H-indol-7-ylmethyl)-1-phenylmethanamine |

InChI |

InChI=1S/C16H16N2/c1-2-5-13(6-3-1)11-17-12-15-8-4-7-14-9-10-18-16(14)15/h1-10,17-18H,11-12H2 |

InChI Key |

XYPDHTWEUKGKDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC3=C2NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Benzyl-(1-vinyl-hexyl)-amine (VI-08)

- Structure : Features a benzyl group and a 1-vinyl-hexyl substituent on the amine nitrogen.

- Synthesis : Prepared via Lindlar catalyst-mediated hydrogenation under argon, yielding 70–80% purity with confirmed NMR data .

- Key Differences: Lacks the indole moiety, instead incorporating a linear alkenyl chain.

(b) (1H-Indol-3-ylmethyl)(1-phenylethyl)amine

- Structure : Contains an indol-3-ylmethyl group and a phenylethyl substituent.

- Key Differences : The indole substitution occurs at the 3-position instead of the 7-position, altering electronic properties and steric interactions. The phenylethyl group introduces a longer alkyl spacer compared to benzyl .

(c) 3-(1,3-Dihydro-2H-isoindol-2-yl)benzenamine

- Structure : Incorporates an isoindole (a benzene fused to a pyrrole with adjacent nitrogen) instead of indole.

- Molecular Formula : C₁₄H₁₄N₂ (vs. the target compound’s inferred C₁₅H₁₅N₂).

- Key Differences : Isoindole lacks the conjugated π-system of indole, affecting redox behavior and binding affinity in biological systems .

(a) Hydrogenation of Protected Amines

- Procedure: Benzyl- or Cbz-protected amines undergo hydrogenation using Pd(OH)₂/C or Pd/C catalysts in ethanol/MeOH at 30–50 psi H₂. This method is critical for deprotection in amine synthesis .

- Relevance to Target : Likely applicable for synthesizing or modifying the benzyl group in the target compound.

(b) Lindlar Catalyst-Based Reactions

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Benzylamine Derivatives

Reactivity and Functional Implications

- Indole Positional Effects : Indole-7-substitution (target) vs. indole-3-substitution ( compound) impacts hydrogen bonding and π-π interactions in receptor binding .

- Amino Group Flexibility: Benzyl groups (target) offer rigidity, while phenylethyl () or vinyl-hexyl () substituents enhance conformational flexibility, influencing solubility and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.